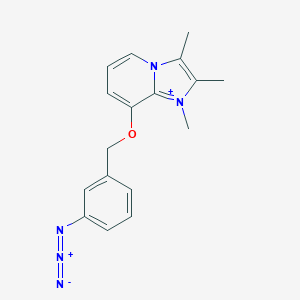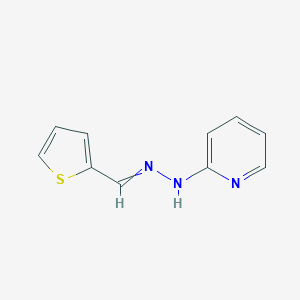
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine, also known as TPA-023, is a small molecule compound that has gained significant attention in the field of neuroscience. It is a selective agonist for the GABA-A receptor subtype, which plays a crucial role in the regulation of neuronal excitability in the central nervous system. TPA-023 has been studied extensively for its potential therapeutic applications in treating a variety of neurological disorders, including anxiety, depression, and epilepsy.
Mécanisme D'action
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine selectively binds to the GABA-A receptor subtype, which is responsible for the majority of inhibitory neurotransmission in the central nervous system. When N-(thiophen-2-ylmethylideneamino)pyridin-2-amine binds to the GABA-A receptor, it enhances the activity of the receptor, leading to increased neuronal inhibition. This results in a reduction in neuronal excitability, which can lead to anxiolytic, antidepressant, and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine are primarily related to its effects on the GABA-A receptor. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine enhances the activity of the receptor, leading to increased neuronal inhibition. This can result in a reduction in anxiety and depression symptoms, as well as a reduction in seizure activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a potential role in treating substance use disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is its high selectivity for the GABA-A receptor subtype. This allows researchers to specifically target this receptor and study its effects on neuronal activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied, and its synthesis method has been optimized to achieve high purity and yield. However, one limitation of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is that its effects may not translate directly to humans, as animal models may not accurately reflect the complexity of human neurological disorders.
Orientations Futures
There are several potential future directions for research on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. One area of interest is the potential use of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in treating substance use disorders. Additionally, further research is needed to determine the long-term safety and efficacy of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in humans. Finally, there is potential for the development of new compounds based on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine that may have improved selectivity and efficacy for the GABA-A receptor subtype.
Méthodes De Synthèse
The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine involves several steps, starting with the reaction of 2-aminopyridine with thiophene-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been optimized to achieve high purity and yield, making it suitable for use in various research studies.
Applications De Recherche Scientifique
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has also been studied for its anticonvulsant properties and has shown promising results in reducing seizure activity in animal models of epilepsy. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been studied for its potential use in treating alcohol and opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models.
Propriétés
Numéro CAS |
123354-90-5 |
|---|---|
Nom du produit |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
Formule moléculaire |
C10H9N3S |
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13) |
Clé InChI |
WSSYFBKJUAUOLO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
SMILES canonique |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Synonymes |
2-thiophenaldehyde 2-pyridylhydrazone TAPH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




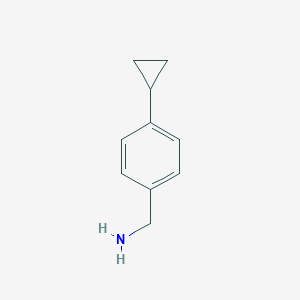
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

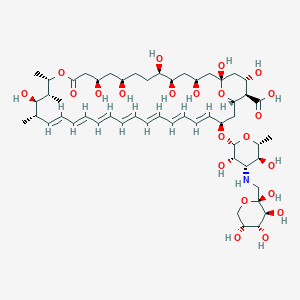


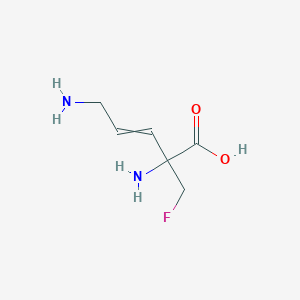
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
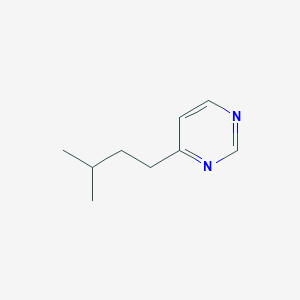
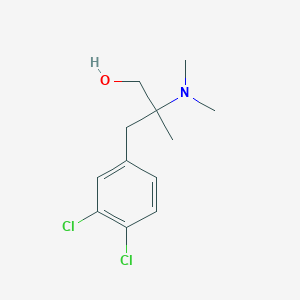
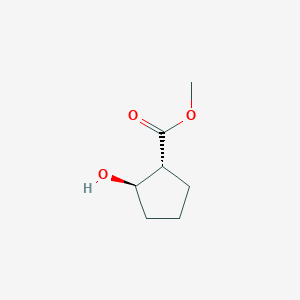
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
